![molecular formula C20H15F3N2O3 B6424635 N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034457-21-9](/img/structure/B6424635.png)
N'-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide
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Description
The compound “N’-{[4-(furan-3-yl)phenyl]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide” is an organic compound that contains furan, phenyl, and trifluoromethyl groups. Furan is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and their connectivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the furan, phenyl, and trifluoromethyl groups. For instance, furan rings can undergo reactions at the 2-position due to the electron-rich nature of the oxygen atom . Phenyl groups can participate in electrophilic aromatic substitution reactions, and trifluoromethyl groups can influence the reactivity of nearby functional groups due to their high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be influenced by its molecular structure . For instance, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)16-2-1-3-17(10-16)25-19(27)18(26)24-11-13-4-6-14(7-5-13)15-8-9-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXYLTHQNBYTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
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